Cas no 1025692-28-7 (1-fluoro-2-methyl-3-(2-nitroethenyl)benzene)

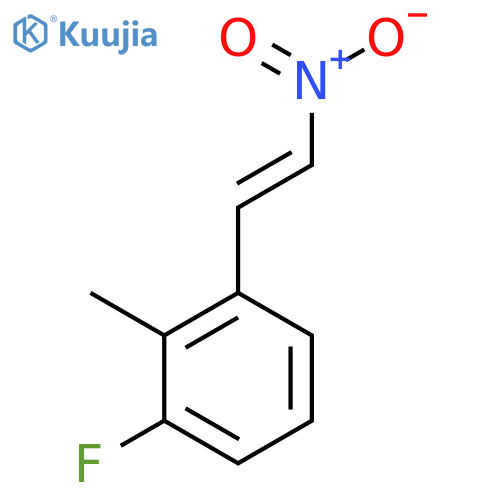

1025692-28-7 structure

商品名:1-fluoro-2-methyl-3-(2-nitroethenyl)benzene

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-fluoro-2-methyl-3-(2-nitroethenyl)benzene

- SCHEMBL9100883

- MLZARAVUKYTEIE-AATRIKPKSA-N

- AKOS006276755

- EN300-1840524

- 1025692-28-7

- 1-Fluoro-2-methyl-3-((E)-2-nitro-ethenyl)-benzene

-

- インチ: 1S/C9H8FNO2/c1-7-8(5-6-11(12)13)3-2-4-9(7)10/h2-6H,1H3/b6-5+

- InChIKey: MLZARAVUKYTEIE-AATRIKPKSA-N

- ほほえんだ: FC1=CC=CC(/C=C/[N+](=O)[O-])=C1C

計算された属性

- せいみつぶんしりょう: 181.05390666g/mol

- どういたいしつりょう: 181.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1840524-0.25g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 0.25g |

$447.0 | 2023-09-19 | ||

| Enamine | EN300-1840524-2.5g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 2.5g |

$949.0 | 2023-09-19 | ||

| Enamine | EN300-1840524-0.05g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 0.05g |

$407.0 | 2023-09-19 | ||

| Enamine | EN300-1840524-1.0g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 1g |

$785.0 | 2023-06-03 | ||

| Enamine | EN300-1840524-0.1g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 0.1g |

$427.0 | 2023-09-19 | ||

| Enamine | EN300-1840524-10.0g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1840524-0.5g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 0.5g |

$465.0 | 2023-09-19 | ||

| Enamine | EN300-1840524-5.0g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1840524-1g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 1g |

$485.0 | 2023-09-19 | ||

| Enamine | EN300-1840524-5g |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene |

1025692-28-7 | 5g |

$1406.0 | 2023-09-19 |

1-fluoro-2-methyl-3-(2-nitroethenyl)benzene 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

1025692-28-7 (1-fluoro-2-methyl-3-(2-nitroethenyl)benzene) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量